molecular formula C11H14ClNO2 B13669286 4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine

4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine

Cat. No.: B13669286
M. Wt: 227.69 g/mol
InChI Key: MKBLASPREDCNCF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group, a methyl group, and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine typically involves the reaction of 4-chloro-2-methylpyridine with tetrahydropyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. Common reagents used in this synthesis include p-toluenesulfonic acid as a catalyst and dichloromethane as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrahydropyran-2-yloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    4-Chloro-2-methylpyridine: Lacks the tetrahydropyran-2-yloxy group, affecting its solubility and interaction with biological targets.

    Tetrahydropyran-2-ol: A simpler compound used as a building block in the synthesis of more complex molecules.

Uniqueness

4-Chloro-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is unique due to the presence of both the chloro and tetrahydropyran-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-methyl-5-(oxan-2-yloxy)pyridine

InChI

InChI=1S/C11H14ClNO2/c1-8-6-9(12)10(7-13-8)15-11-4-2-3-5-14-11/h6-7,11H,2-5H2,1H3

InChI Key

MKBLASPREDCNCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CCCCO2)Cl

Origin of Product

United States

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